REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1.[CH3:10][NH:11][CH2:12][CH2:13][OH:14]>>[OH:9][CH2:8][C:4]1[CH:3]=[C:2]([N:11]([CH3:10])[CH2:12][CH2:13][OH:14])[CH:7]=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)CO
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 h at 140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the viscous oil
|
Type
|
CUSTOM
|
Details
|
is employed without additional purification for the synthesis
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=NC=CC(=C1)N(CCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |